![molecular formula C22H25NO4 B557519 Fmoc-L-beta-homoleucine CAS No. 193887-44-4](/img/structure/B557519.png)
Fmoc-L-beta-homoleucine
Overview
Description
Fmoc-L-beta-homoleucine is a chemical compound with the molecular formula C22H25NO4 . It is also known by other names such as Fmoc-beta-Holeu-OH, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, and (S)-3-(Fmoc-amino)-5-methylhexanoic acid . The molecular weight of this compound is 367.4 g/mol .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The process involves multiple steps including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid . The InChI representation of the molecule is InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 . The Canonical SMILES representation is CC©CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.4 g/mol . The compound has a computed XLogP3-AA value of 4.3 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Fmoc-L-β-HLeu is widely used in scientific research applications. It is often used as a substitute for leucine in peptide synthesis, as it is structurally similar to leucine and can be used to produce peptides with a higher degree of accuracy. It is also used in protein engineering, as it can be used to introduce specific amino acid sequences into proteins. Furthermore, Fmoc-L-β-HLeu is used in drug discovery, as it can be used to synthesize small peptides that can be used to identify potential drug targets.
Mechanism of Action
Target of Action
Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .
Mode of Action
This compound acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .
Biochemical Pathways
The specific biochemical pathways affected by this compound are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound.
Advantages and Limitations for Lab Experiments
The main advantage of using Fmoc-L-β-HLeu in laboratory experiments is that it is structurally similar to leucine, and can be used to produce peptides with a higher degree of accuracy. Furthermore, Fmoc-L-β-HLeu is relatively inexpensive and easy to obtain. The main limitation of using Fmoc-L-β-HLeu in laboratory experiments is that it is not as well studied as leucine, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for the use of Fmoc-L-β-HLeu in scientific research. One potential direction is to further investigate the mechanism of action of Fmoc-L-β-HLeu and its potential applications in protein engineering and drug discovery. Additionally, further research could be conducted to explore the potential therapeutic applications of Fmoc-L-β-HLeu, as well as its potential toxicity in humans. Finally, research could be conducted to explore the potential applications of Fmoc-L-β-HLeu in biotechnology, such as in the production of therapeutic proteins and peptides.
Synthesis Methods
Fmoc-L-β-HLeu is synthesized by a process known as Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This process involves the reaction of a 9-fluorenylmethyl ester with a carboxylic acid, such as leucine, to produce a 9-fluorenylmethyloxycarbonyl derivative. This derivative is then reacted with a base, such as sodium hydroxide, to produce Fmoc-L-β-HLeu.
Safety and Hazards
The safety data sheet for Fmoc-L-beta-homoleucine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Biochemical Analysis
Biochemical Properties
It is known that the Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .
Molecular Mechanism
The Fmoc group in Fmoc-L-beta-homoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that Fmoc-functionalized compounds exhibit high thermal stability .
Metabolic Pathways
Fmoc-functionalized compounds are known to be involved in peptide synthesis .
Transport and Distribution
Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may interact with various cellular components .
Subcellular Localization
Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may localize to areas of the cell involved in this process .
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375815 | |
Record name | Fmoc-L-beta-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193887-44-4 | |
Record name | Fmoc-L-beta-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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